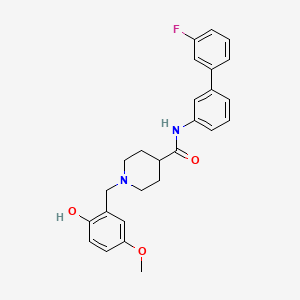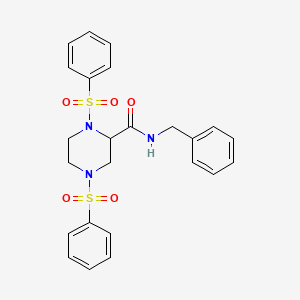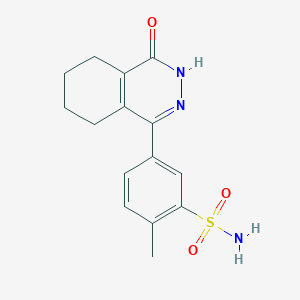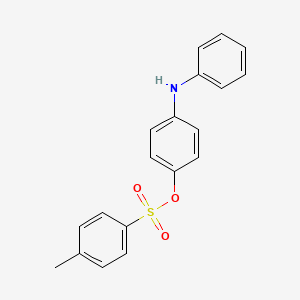![molecular formula C20H21Cl2N3O B5194524 6-chloro-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B5194524.png)
6-chloro-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been widely used in scientific research to understand the mechanism of action of EGFR and its role in various physiological and pathological processes.
Mécanisme D'action
6-chloro-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride specifically targets the ATP-binding site of EGFR tyrosine kinase and inhibits its activity. This leads to the inhibition of downstream signaling pathways involved in cellular processes such as proliferation and survival.
Biochemical and Physiological Effects:
6-chloro-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride has been shown to inhibit the growth and survival of various cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. In addition, 6-chloro-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride has been shown to modulate various physiological processes such as wound healing and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride is a highly specific and potent inhibitor of EGFR tyrosine kinase and has been extensively used in scientific research. However, it has certain limitations such as poor solubility in water and low bioavailability in vivo. These limitations can be overcome by using appropriate delivery methods such as liposomes or nanoparticles.
Orientations Futures
There are several future directions for research involving 6-chloro-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride. One area of research could be to investigate the efficacy of 6-chloro-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride in combination with other chemotherapeutic agents for cancer treatment. Another area of research could be to develop more potent and selective EGFR inhibitors based on the structure of 6-chloro-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride. Furthermore, 6-chloro-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride could be used as a tool to study the role of EGFR in various physiological and pathological processes.
Méthodes De Synthèse
6-chloro-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride can be synthesized through a multistep process involving the reaction of 6-chloro-2-methyl-4-quinolinamine with 4-(4-morpholinyl)aniline in the presence of a catalyst and subsequent purification steps. The synthesis method has been described in detail in various scientific publications.
Applications De Recherche Scientifique
6-chloro-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride has been extensively used in scientific research to study the role of EGFR in various cellular processes such as proliferation, differentiation, and survival. It has also been used to investigate the mechanism of action of various EGFR inhibitors and their efficacy in cancer treatment.
Propriétés
IUPAC Name |
6-chloro-2-methyl-N-(4-morpholin-4-ylphenyl)quinolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O.ClH/c1-14-12-20(18-13-15(21)2-7-19(18)22-14)23-16-3-5-17(6-4-16)24-8-10-25-11-9-24;/h2-7,12-13H,8-11H2,1H3,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJPHJYJRWKNPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)NC3=CC=C(C=C3)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(dimethylamino)benzoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5194445.png)
![2,2'-[9H-fluorene-2,7-diylbis(sulfonylimino)]bis(3-methylbutanoic acid)](/img/structure/B5194455.png)
![4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)butanamide](/img/structure/B5194469.png)


![sec-butyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate](/img/structure/B5194482.png)


![2-chloro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B5194512.png)
![5-({3-[4-(allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5194517.png)

![(2R*,6R*)-2-allyl-1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5194537.png)
![1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5194545.png)
![2-(4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5194553.png)